

Boiling Point Comparison of Nonane Isomers (C9H20): A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,3,3-Tetramethylpentane*

Cat. No.: *B1619375*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the physical properties of organic compounds is paramount. This guide provides a comprehensive comparison of the boiling points of various C9H20 isomers, supported by experimental data and detailed methodologies.

The boiling point of a compound is a critical physical property that influences its purification, handling, and application. In the case of alkane isomers, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces. As the molecular weight of alkanes increases, so does the boiling point. However, for isomers with the same molecular formula (and therefore the same molecular weight), the degree of branching becomes the dominant factor.

Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.^{[1][2][3]} This decrease in surface area weakens the van der Waals forces, resulting in a lower boiling point.^{[4][5][6]} Consequently, straight-chain alkanes exhibit the highest boiling points among their isomers.^[3]

Comparative Boiling Points of C9H20 Isomers

The following table summarizes the boiling points of a selection of C9H20 isomers, illustrating the effect of structural variations on this key physical property.

Isomer Name	Structure	Boiling Point (°C)
n-Nonane	Straight Chain	151[5][7][8][9]
2-Methyloctane	Branched	143.2 - 144[10][11][12][13][14] [15][16][17][18][19]
3-Methyloctane	Branched	144[10][13][14][15][18]
2,2-Dimethylheptane	Branched	132 - 133[20][21][22][23][24]
2,6-Dimethylheptane	Branched	134.8 - 135.21[25][26][27][28] [29]
3,3-Dimethylheptane	Branched	86.0[1]
3,4-Dimethylheptane	Branched	132.9 - 140.6[3][30][31][32][33]
3-Ethylheptane	Branched	141.6
4-Ethylheptane	Branched	141.1
3-Ethyl-3-methylhexane	Branched	140.7 - 141[34][35][36][37][38]
3-Ethyl-4-methylhexane	Branched	140.1 - 142.2[4][39][40][41][42]
2,2,4,4-Tetramethylpentane	Highly Branched	121 - 122[2][6][43][44][45]
3,3-Diethylpentane	Highly Branched	139 - 147.3[46][47][48][49]

Note: Boiling points can vary slightly depending on the experimental conditions and data source.

Experimental Protocols for Boiling Point Determination

The accurate determination of a compound's boiling point is essential for its characterization. The following are standard laboratory methods for this purpose.

Method 1: Simple Distillation (for macroscale determination)

This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a distillation apparatus, this is observed as the temperature at which the liquid actively boils and its vapor condenses on a thermometer bulb.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

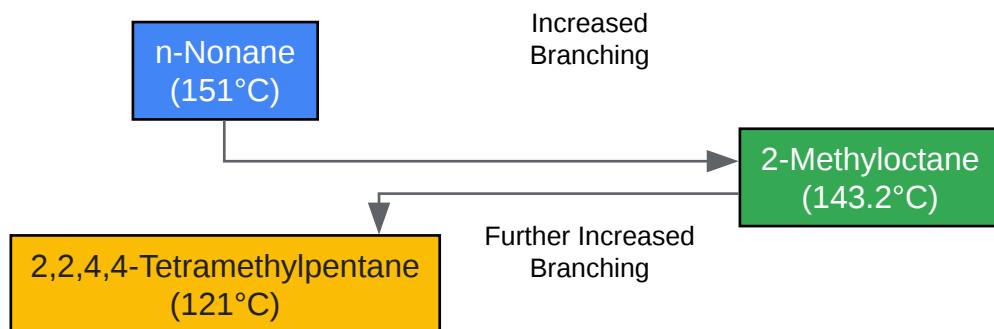
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.
- Place the liquid sample and a few boiling chips into the distillation flask.
- Begin heating the flask gently.
- Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes (a few drops).

Principle: A small amount of liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor will fill the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.[12][25]

Apparatus:


- Thiele tube
- Fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (Bunsen burner or oil bath)
- Sample holder to attach the fusion tube to the thermometer

Procedure:

- Attach a fusion tube containing a small amount of the liquid sample to a thermometer.
- Place a capillary tube, with its sealed end up, into the fusion tube.
- Place the thermometer assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.
- Observe a stream of bubbles emerging from the open end of the capillary tube as the air expands and is replaced by the sample's vapor.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[25]

Visualization of Structure-Property Relationship

The following diagram illustrates the inverse relationship between the degree of branching in C9H20 isomers and their boiling points.

[Click to download full resolution via product page](#)

Caption: Boiling point decreases with increased branching in C9H20 isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,4-TETRAMETHYL PENTANE CAS#: 1070-87-7 [m.chemicalbook.com]
- 3. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,2,4,4-Tetramethylpentane, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-NONANE CAS#: 111-84-2 [m.chemicalbook.com]
- 8. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nonane - Wikipedia [en.wikipedia.org]

- 10. 3-METHYLOCTANE | 2216-33-3 [chemicalbook.com]
- 11. 2-Methyloctane - Wikipedia [en.wikipedia.org]
- 12. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-METHYLOCTANE CAS#: 2216-33-3 [m.chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. guidechem.com [guidechem.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. 3-methyloctane [stenutz.eu]
- 19. 2-methyl octane, 3221-61-2 [thegoodscentscompany.com]
- 20. 2,2-DIMETHYLHEPTANE | CAS#:1071-26-7 | Chemsric [chemsrc.com]
- 21. guidechem.com [guidechem.com]
- 22. 2,2-dimethylheptane [stenutz.eu]
- 23. quora.com [quora.com]
- 24. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. lookchem.com [lookchem.com]
- 26. guidechem.com [guidechem.com]
- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 28. 2,6-DIMETHYLHEPTANE | CAS#:1072-05-5 | Chemsric [chemsrc.com]
- 29. 2,6-dimethylheptane [stenutz.eu]
- 30. 3,4-Dimethylheptane | 922-28-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 31. solubilityofthings.com [solubilityofthings.com]
- 32. 3,4-dimethylheptane [stenutz.eu]
- 33. Heptane, 3,4-dimethyl- [webbook.nist.gov]
- 34. alfa-chemistry.com [alfa-chemistry.com]
- 35. 3-ETHYL-3-METHYLHEXANE | 3074-76-8 [chemicalbook.com]
- 36. 3-ethyl-3-methylhexane | 3074-76-8 [chemnet.com]

- 37. 3-ethyl-3-methylhexane [stenutz.eu]
- 38. 3-ethyl-3-methylhexane - Wikidata [wikidata.org]
- 39. 3-ethyl-4-methylhexane | 3074-77-9 [chemnet.com]
- 40. 3-ethyl-4-methylhexane [stenutz.eu]
- 41. Showing Compound 3-Methyl-4-ethylhexane (FDB003894) - FooDB [foodb.ca]
- 42. benchchem.com [benchchem.com]
- 43. 2,2,4,4-tetramethylpentane [stenutz.eu]
- 44. chembk.com [chembk.com]
- 45. Pentane, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 46. 3,3-Diethylpentane, 100 mg, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 47. 3,3-Diethylpentane | 1067-20-5 | FD180783 | Biosynth [biosynth.com]
- 48. Page loading... [wap.guidechem.com]
- 49. 3,3-diethylpentane [stenutz.eu]
- To cite this document: BenchChem. [Boiling Point Comparison of Nonane Isomers (C9H20): A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619375#boiling-point-comparison-of-c9h20-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com